![molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2](/img/structure/B1320169.png)
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet the demand for research and potential commercial applications. Quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds.
Scientific Research Applications
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is unique due to its specific structural features, such as the presence of a dioxino ring fused to a quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a heterocyclic compound known for its unique bicyclic structure that incorporates both dioxin and quinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClNO2 with a molecular weight of approximately 235.67 g/mol. The presence of a chlorine atom at the 7-position and a methyl group at the 8-position contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been associated with reducing inflammation in various models.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Penicillin | 16 |
Escherichia coli | 64 | Ciprofloxacin | 32 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to inhibit cell growth significantly at concentrations ranging from 10 to 50 µM .
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
HeLa | 25 | Doxorubicin | 15 |
MCF-7 | 30 | Paclitaxel | 20 |
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors involved in inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A case study reported the successful application of this compound in treating infections caused by resistant strains of bacteria. In vitro tests showed a notable reduction in bacterial load when administered alongside conventional antibiotics .
- Cancer Treatment Trials : Preclinical trials involving animal models have demonstrated that this compound can reduce tumor size significantly when used in combination with standard chemotherapy agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for constructing the 1,4-dioxino[2,3-g]quinoline scaffold, and how can reaction parameters be optimized?
The synthesis of fused dioxinoquinoline systems often involves cyclocondensation reactions. For example, ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives can be synthesized via nucleophilic substitution and cyclization. A reported method uses α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine to achieve regioselective cyclocondensation at room temperature, yielding tricyclic systems . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (20–80°C), and stoichiometric ratios of reagents to improve yields (typically 50–75%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 7-chloro-8-methyl-dioxinoquinoline derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro-dioxane protons at δ 4.2–4.5 ppm) and quaternary carbons.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 265.69 for ethyl ester derivatives) .
- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 70.22° between quinoline and methoxyphenyl groups in related structures) .
Q. How does the chlorine substituent at position 7 influence the compound’s electronic properties?
The electron-withdrawing chlorine atom reduces electron density at the quinoline core, enhancing electrophilic substitution reactivity at adjacent positions. This can be quantified via Hammett substituent constants (σₚ ≈ 0.23) and validated through computational methods like DFT to predict reaction sites .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. antitumor) be reconciled for this compound?
Contradictions may arise from assay-specific conditions (e.g., bacterial vs. mammalian cell lines) or structural modifications. For example:
- Antimicrobial activity : Linked to fluoroquinolone-like DNA gyrase inhibition (IC₅₀ values in µM range) .
- Antitumor activity : May involve topoisomerase II inhibition or apoptosis induction.
To resolve discrepancies, conduct parallel assays under standardized conditions (e.g., MIC vs. IC₅₀ in matched cell types) and correlate results with substituent effects (e.g., methyl vs. carboxylate groups) .
Q. What strategies enable regioselective functionalization at the C-5 position without disrupting the dioxane ring?
Regioselectivity can be achieved via:
- Directed ortho-metalation : Use of bulky directing groups (e.g., TMS-protected amines) to block competing sites.
- Microwave-assisted synthesis : Enhances kinetic control for C-5 halogenation (e.g., Cl/Br substitution) .
- Protecting groups : Temporary protection of the dioxane oxygen with acetyl groups prevents ring opening during harsh reactions .
Q. How can computational models predict the binding affinity of this compound to bacterial topoisomerase IV?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with the enzyme’s ATP-binding pocket. Key parameters include:
- Hydrogen bonding : Quinoline N-atom with Ser84.
- π-π stacking : Between the aromatic core and Tyr50.
Validate predictions with in vitro IC₅₀ assays and SAR studies on analogs with varied substituents .
Q. Key Challenges and Future Directions
- Stereochemical control : The dihydro-dioxane ring introduces conformational flexibility, complicating enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) could address this .
- Biological target ambiguity : Prioritize proteome-wide binding studies (e.g., thermal shift assays) to identify off-target effects .
Properties
IUPAC Name |
7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJFYLMSXLVHFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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